Ethyl 3,4-dihydro-2H-pyran-6-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydro-2H-pyran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-pyran-6-carboxylate can be compared with other pyran derivatives such as:
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a protecting group for alcohols.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: A more complex derivative with additional functional groups, used in specialized organic syntheses.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPUHLCPSKQAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510390 | |
Record name | Ethyl 3,4-dihydro-2H-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83505-61-7 | |
Record name | Ethyl 3,4-dihydro-2H-pyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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